

# The Influence of Host Rock Composition on Chlorite Chemistry: A Comparative Guide

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**Chlorite**, a common phyllosilicate mineral, exhibits a wide range of chemical compositions that are systematically influenced by the bulk chemistry of the host rock in which it forms. This guide provides a comparative analysis of **chlorite** chemistry as a function of varying lithologies, supported by experimental data. Understanding these variations is crucial for interpreting geological processes, including metamorphic conditions, hydrothermal alteration, and diagenesis.

## Comparative Analysis of Chlorite Chemistry

The chemical composition of **chlorite**, generally expressed by the formula  $(\text{Mg,Fe,Al})_6(\text{Si,Al})_4\text{O}_{10}(\text{OH})_8$ , shows significant variability in its major element constituents, primarily iron (Fe), magnesium (Mg), and aluminum (Al).<sup>[1][2][3]</sup> This variability is a direct reflection of the geochemical environment during its formation, which is largely controlled by the host rock's composition.

Below is a summary of typical **chlorite** compositions found in a spectrum of igneous and metamorphic rocks.

Bulk Rock Type	Parent Minerals	Key Chlorite Chemical Characteristics	Fe/Mg Ratio	Tetrahedral Al (AlIV) per formula unit
Gabbro-Diorite-Tonalite (Calc-alkaline)	Calcic amphibole, Biotite	Mg-rich chlorites	0.6 - 0.8	1.9 - 2.5
Granodiorite-Adamellite (Calc-alkaline)	Biotite, Calcic amphibole	Mg-rich chlorites	0.6 - 0.8	1.9 - 2.5
High-Alumina Trondhjemite (Peraluminous)	Not specified	Intermediate Fe/Mg ratio	~1.3	1.9 - 2.5
Peralkaline Granite (Anorogenic)	Alkali amphibole	Fe-rich, siliceous, often interlayered with smectite	~8.6	0 - 0.5
Metapelites (Low-grade metamorphic)	Clay minerals, micas	Al-rich	Variable, depends on bulk rock FeO/MgO	Generally > 0.35 n(Al)/n(Al+Mg+Fe)
Metabasic Rocks (Greenschist facies)	Pyroxenes, amphiboles	Typically Mg- and Fe-rich	Variable, reflects mafic protolith	Generally < 0.35 n(Al)/n(Al+Mg+Fe)

This table summarizes data from multiple sources, highlighting the distinct compositional fields of **chlorite** in various igneous and metamorphic settings.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The relationship between bulk rock composition and **chlorite** chemistry has been validated through various hydrothermal experiments. These studies provide controlled conditions to simulate natural **chlorite** formation.

## Experiment 1: Chlorite Synthesis from Kaolinite Precursor in a Sandstone

This experiment investigates the transformation of kaolinite to **chlorite**, a common process during the diagenesis of sandstones.

- Starting Material: Quartz-rich sandstone from the Upper Ordovician Qasim Formation, characterized by authigenic kaolinite and hematite cements.[6]
- Experimental Setup: A series of hydrothermal-reactor experiments were conducted at temperatures of 50, 100, 150, 200, and 250°C, each for a duration of 336 hours.[6] The experiments used a solution containing 0.1 M each of NaCl, KCl, CaCl<sub>2</sub>·2H<sub>2</sub>O, and MgCl<sub>2</sub>·6H<sub>2</sub>O. An additional experiment utilized Red Sea water.[6]
- Methodology: The sandstone samples were heated in the respective solutions within the hydrothermal reactors. The resulting mineral phases were then analyzed to track the transformation of kaolinite.
- Key Findings:
  - At 150°C, kaolinite transformed into dioctahedral smectite.[6]
  - At 200 and 250°C, authigenic smectite, **chlorite**, and illite formed.[6]
  - The formation of **chlorite** occurred through two primary pathways: direct dissolution of kaolinite and crystallization of **chlorite**, and the transformation of kaolinite to an intermediate smectite phase which then converted to **chlorite**. [6]
  - The use of Red Sea water, with a relatively lower Mg content, resulted in the formation of more Fe-rich smectite and **chlorite** compared to the synthetic solution.[6]

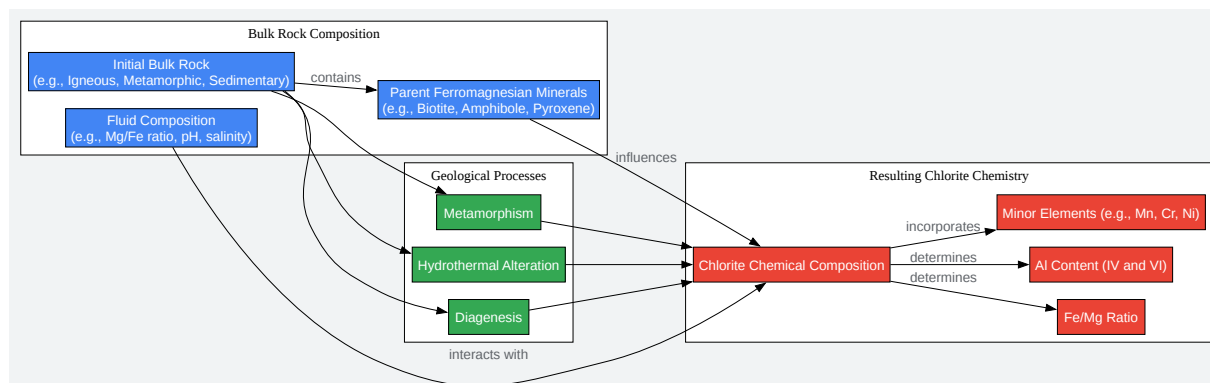
## Experiment 2: Chlorite Stability in Ultramafic Compositions

This study constrained the stability field of **chlorite** in various subducted, **chlorite**-rich rocks, providing insights into its chemistry under high-pressure and high-temperature conditions.

- Starting Material: Four different ultramafic bulk compositions were prepared using natural minerals to represent **chlorite**-rich mélange rocks with varying Mg# ( $\text{Mg}/(\text{Mg}+\text{Fe})$ ).<sup>[7]</sup>
- Experimental Setup: Seventy-four piston cylinder experiments were conducted at pressures ranging from 1.0 GPa to 5.0 GPa and temperatures from 500°C to 1150°C.<sup>[7]</sup>
- Methodology: The mineral compositions were subjected to high pressures and temperatures in the piston cylinder apparatus to determine the stability limits of **chlorite** and the resulting mineral assemblages.
- Key Findings:
  - The thermal stability of **chlorite** is dependent on pressure, with a maximum stability at around 850°C at 2.0-3.0 GPa.<sup>[7]</sup>
  - The stability of **chlorite** is significantly influenced by the bulk rock's Mg#, with more Fe-rich compositions having lower thermal stability maxima. For example, at 3.0 GPa, a mélange with  $\text{Mg}\#=0.50$  had a thermal maximum at 650°C, while one with  $\text{Mg}\#=0.68$  was stable up to 765°C.<sup>[7]</sup>

## Visualizing the Relationship

The following diagram illustrates the logical relationship between the bulk rock composition and the resulting **chlorite** chemistry, highlighting key influencing factors.



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Caption: Relationship between bulk rock and **chlorite** chemistry.

In summary, the chemical composition of **chlorite** is a powerful indicator of the geological environment in which it formed. The bulk composition of the host rock, including its primary mineralogy and the composition of interacting fluids, exerts a primary control on the resulting **chlorite** chemistry. Experimental studies corroborate these natural observations, providing a robust framework for interpreting the geological history of rocks based on **chlorite** composition.

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